molecular formula C10H10N2O2S B5862418 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)furan-3-carboxamide

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)furan-3-carboxamide

Cat. No.: B5862418
M. Wt: 222.27 g/mol
InChI Key: OGQPXXQSTQREPA-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)furan-3-carboxamide is a heterocyclic compound that features both a thiazole and a furan ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . The presence of the thiazole ring in this compound suggests potential biological and pharmacological applications.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to induce their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some thiazole derivatives have been found to have antimicrobial activity, suggesting that they may interfere with bacterial or fungal growth and reproduction .

Pharmacokinetics

Thiazole derivatives, in general, have diverse biological activities, which suggest that they may have varied pharmacokinetic properties depending on their specific structures and targets .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its exact biological activity.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the thiazole derivative and the biological target .

Cellular Effects

Thiazole derivatives have been reported to have diverse effects on cells, including antimicrobial, antifungal, antiviral, and cytotoxic activities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro and in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been studied for their effects at various dosages, including any threshold effects, toxic effects, and adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes and cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been studied for their interactions with transporters and binding proteins, and effects on localization or accumulation .

Subcellular Localization

Thiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)furan-3-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the furan ring. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and an α-haloketone under acidic conditions . The resulting thiazole derivative can then be coupled with a furan carboxylic acid derivative through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Hantzsch synthesis and automated systems for the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Properties

IUPAC Name

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-5-15-10(11-6)12-9(13)8-3-4-14-7(8)2/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQPXXQSTQREPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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